molecular formula C21H14ClNOS4 B11655638 (3-chloro-1-benzothiophen-2-yl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

(3-chloro-1-benzothiophen-2-yl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11655638
M. Wt: 460.1 g/mol
InChI Key: DCJYEDJPLFNPMK-UHFFFAOYSA-N
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Description

(3-chloro-1-benzothiophen-2-yl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene ring fused with a quinoline ring system, which is further substituted with a chloro group and a methanone group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-1-benzothiophen-2-yl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenating agent.

    Introduction of the Chloro Group: The chloro group is introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Quinoline Ring: The quinoline ring system is synthesized through a condensation reaction involving an aniline derivative and a suitable carbonyl compound.

    Fusion of the Ring Systems: The benzothiophene and quinoline ring systems are fused together through a cyclization reaction, often involving a Lewis acid catalyst.

    Introduction of the Methanone Group: The methanone group is introduced via a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The chloro group in the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, (3-chloro-1-benzothiophen-2-yl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a valuable tool for understanding biological processes and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

In industry, this compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. Its unique structure allows for the design of materials with tailored properties for applications in electronics, photonics, and other advanced technologies.

Mechanism of Action

The mechanism of action of (3-chloro-1-benzothiophen-2-yl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (3-chloro-1-benzothiophen-2-yl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
  • (3-chloro-1-benzothiophen-2-yl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Uniqueness

The uniqueness of (3-chloro-1-benzothiophen-2-yl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone lies in its specific substitution pattern and the combination of functional groups The presence of the chloro group, the methanone group, and the fused ring systems confer unique chemical and biological properties that distinguish it from similar compounds

Properties

Molecular Formula

C21H14ClNOS4

Molecular Weight

460.1 g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C21H14ClNOS4/c1-21(2)18-15(20(25)28-27-18)11-7-3-5-9-13(11)23(21)19(24)17-16(22)12-8-4-6-10-14(12)26-17/h3-10H,1-2H3

InChI Key

DCJYEDJPLFNPMK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=C(C5=CC=CC=C5S4)Cl)C(=S)SS2)C

Origin of Product

United States

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